1-Hexyl-[4,4'-bipyridin]-1-ium iodide
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Overview
Description
1-Hexyl-[4,4’-bipyridin]-1-ium iodide is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their unique redox properties and are widely used in various scientific and industrial applications. The compound consists of a bipyridine core with a hexyl group attached to one of the nitrogen atoms and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-[4,4’-bipyridin]-1-ium iodide can be synthesized through the N-alkylation of 4,4’-bipyridine with 1-iodohexane. The reaction typically involves heating 4,4’-bipyridine with 1-iodohexane in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out under reflux conditions for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the synthesis of 1-Hexyl-[4,4’-bipyridin]-1-ium iodide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-[4,4’-bipyridin]-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding bipyridinium dication.
Reduction: It can be reduced back to the neutral bipyridine form.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include the bipyridinium dication, the neutral bipyridine, and various substituted bipyridines depending on the substituents used in the reactions .
Scientific Research Applications
1-Hexyl-[4,4’-bipyridin]-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting redox changes in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is used in the development of redox flow batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of 1-Hexyl-[4,4’-bipyridin]-1-ium iodide involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, which makes it an effective redox mediator. In biological systems, it can interact with various redox-active enzymes and proteins, modulating their activity and affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- 1-Hexyl-[2,2’-bipyridin]-1-ium iodide
- 1-Hexyl-[3,3’-bipyridin]-1-ium iodide
- 1-Hexyl-[4,4’-bipyrimidin]-1-ium iodide
Uniqueness
1-Hexyl-[4,4’-bipyridin]-1-ium iodide is unique due to its specific redox properties and the stability of its bipyridinium dication form. Compared to other bipyridinium salts, it exhibits better performance in redox flow batteries and has a higher stability in various chemical environments .
Properties
Molecular Formula |
C16H21IN2 |
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Molecular Weight |
368.26 g/mol |
IUPAC Name |
1-hexyl-4-pyridin-4-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H21N2.HI/c1-2-3-4-5-12-18-13-8-16(9-14-18)15-6-10-17-11-7-15;/h6-11,13-14H,2-5,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
GAQNCCNFBGLQLP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] |
Origin of Product |
United States |
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